

Spectroscopic Profile of 2-Nitrosopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B15602172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **2-nitrosopyridine**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-nitrosopyridine** and, where data is unavailable, for the related compound 2-nitropyridine for comparative purposes.

Note on Data Availability: Extensive literature searches did not yield publicly available experimental ^1H NMR, ^{13}C NMR, or UV-Vis spectroscopic data specifically for **2-nitrosopyridine**. The data for 2-nitropyridine is provided for illustrative purposes and should be treated with caution as the electronic and structural differences between a nitro ($-\text{NO}_2$) and a nitroso ($-\text{NO}$) group will significantly impact the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data (Proton NMR)

No experimental data for **2-nitrosopyridine** was found in the reviewed literature.

Table 1: ^1H NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
8.70	d	4.4	H-6
8.23	d	8.2	H-3
7.95	t	7.8	H-4

| 7.55 | t | 6.5 | H-5 |

 ^{13}C NMR Data (Carbon-13 NMR)

No experimental data for **2-nitrosopyridine** was found in the reviewed literature.

Table 2: ^{13}C NMR Data for 2-Nitropyridine (for illustrative purposes)

Chemical Shift (δ) [ppm]	Assignment
156.1	C-2
149.7	C-6
137.7	C-4
128.9	C-3

| 122.3 | C-5 |

Infrared (IR) Spectroscopy

In the solid phase, **2-nitrosopyridine** primarily exists as its dimer. The monomeric form, which is the subject of interest for its characteristic N=O stretching frequency, can be generated through cryogenic photolysis of the dimer.

Table 3: Key IR Absorption Bands for Monomeric **2-Nitrosopyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1509	Prominent	N=O stretching vibration

| ~1150 | - | In-plane ring distortion with C-N(=O) bond stretching contribution |

A complete experimental IR spectrum for monomeric **2-nitrosopyridine** is not readily available. The dimer exhibits intense signals at 1390 cm⁻¹ and 1409 cm⁻¹, which are assigned to the symmetric and asymmetric stretching vibrations of the Z-ONNO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for **2-nitrosopyridine** was found in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data. Specific parameters for **2-nitrosopyridine** may require optimization.

NMR Spectroscopy (General Protocol)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

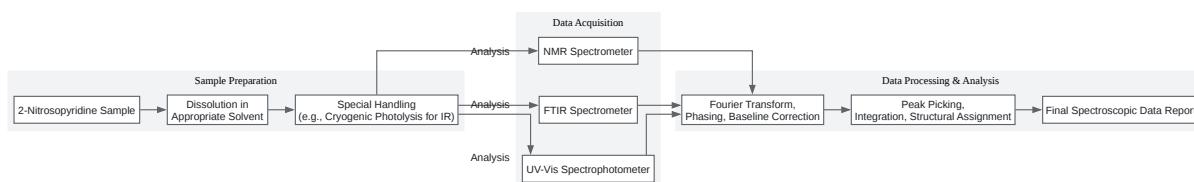
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy of Monomeric 2-Nitrosopyridine

This protocol is specific due to the nature of the sample.

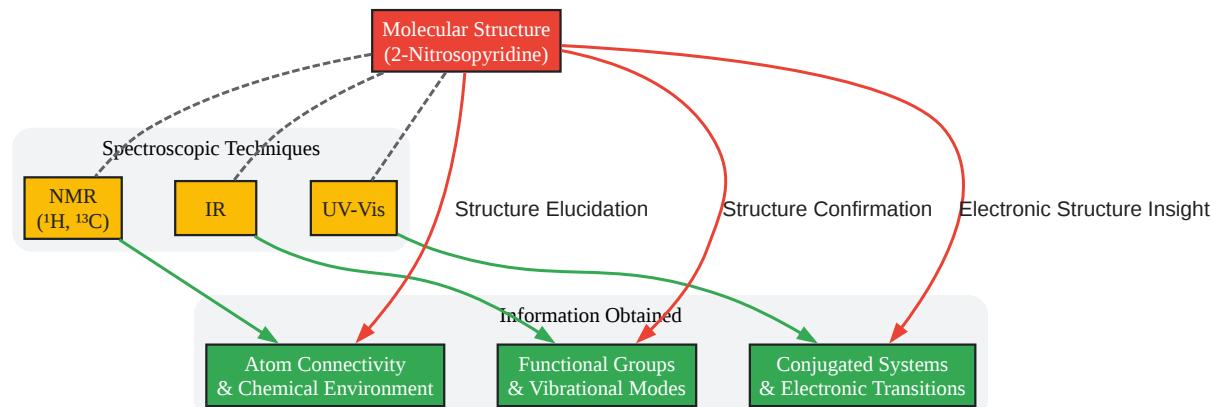
- Sample Preparation:
 - Prepare a KBr pellet containing the **2-nitrosopyridine** dimer.
- Instrumentation:
 - Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryogenic sample holder.
- Data Acquisition (Dimer):
 - Cool the KBr pellet to a low temperature (e.g., 12 K).
 - Record the IR spectrum of the dimer.
- Photolysis:

- Irradiate the cold KBr pellet with a high-pressure mercury lamp to induce photodissociation of the dimer into the monomer.
- Data Acquisition (Monomer):
 - Record the IR spectrum of the resulting monomer at the cryogenic temperature.
- Data Processing:
 - Process the interferogram to obtain the absorption spectrum.
 - Identify and assign the characteristic vibrational frequencies.


UV-Vis Spectroscopy (General Protocol)

- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
 - Prepare a series of dilutions of the stock solution to determine the molar absorptivity accurately.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
 - Record the absorption spectrum of each diluted sample solution over a suitable wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

- Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the molar absorptivity (ϵ) at each λ_{max} .


Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and molecular structure information.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrosopyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602172#spectroscopic-data-of-2-nitrosopyridine-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b15602172#spectroscopic-data-of-2-nitrosopyridine-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com